molecular formula C11H13FO B8809415 1-Cyclopropyl-1-(4-fluorophenyl)ethanol CAS No. 2542-09-8

1-Cyclopropyl-1-(4-fluorophenyl)ethanol

Cat. No. B8809415
M. Wt: 180.22 g/mol
InChI Key: KTXSJDVWEXYQPK-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

To a solution of cyclopropyl-4-fluorophenyl ketone (523 mg, 3.19 mmol) in THF (10 mL) at 0° C. under N2 was added 3 M methyl magnesium bromide (1.7 mL, 5.1 mmol) in Et2O. After 90 minutes at 0° C., the reaction was quenched by addition of brine (10 mL) and diluted with Et2O (100 mL). The organic solution was washed with saturated NaHCO3 (100 mL) and brine (100 mL). Column purification (hexanes:EtOAc 9:1) yielded 1-cyclopropyl-1-(4-fluorophenyl)ethanol (512 mg, 89%) as a colorless oil.
Name
cyclopropyl-4-fluorophenyl ketone
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2C=C(F)C=C[C:5]=2[C:11]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[CH:20]2[CH2:22][CH2:21]2)=O)CC1.C[Mg]Br.C1C[O:29]CC1>CCOCC>[CH:20]1([C:14]([C:13]2[CH:11]=[CH:5][C:16]([F:19])=[CH:17][CH:18]=2)([OH:29])[CH3:15])[CH2:21][CH2:22]1

Inputs

Step One
Name
cyclopropyl-4-fluorophenyl ketone
Quantity
523 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=CC(=C1)F)C(=O)C1=C(C=C(C=C1)F)C1CC1
Name
Quantity
1.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of brine (10 mL)
ADDITION
Type
ADDITION
Details
diluted with Et2O (100 mL)
WASH
Type
WASH
Details
The organic solution was washed with saturated NaHCO3 (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
Column purification (hexanes:EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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